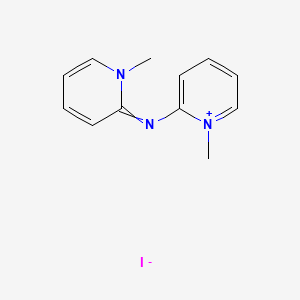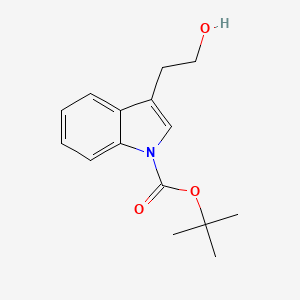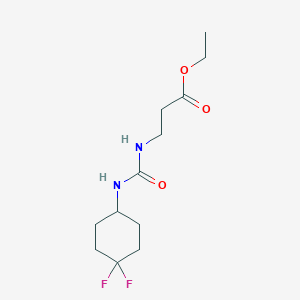
Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Novel Precursors and Synthesis Pathways
Ethyl 3-(2,4-dioxocyclohexyl)propanoate has been identified as a precursor in the synthesis of various N-substituted compounds. This chemical serves as a foundation for creating N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones using a series of conventional protection, selective amidation, and deprotective-cyclization approaches. Furthermore, a method for selective dehydrogenative aromatization of these diones to N-substituted 3,4-dihydro-7-hydroxyquinolin-2(1H)-ones and N-substituted 7-hydroxyquinolin-2(1H)-ones has been developed, showcasing mild condition applications (Thakur, Sharma, & Das, 2015).
Polymerization and Material Science
In the field of polymerization and material science, ethyl 3,3,3-trifluoropropanoate has been investigated for its utility in improving the cycling performance of LiMn2O4 cathodes in lithium-ion batteries at elevated temperatures. This additive was shown to enhance capacity retention by 13.2% after 200 charge-discharge cycles at 55°C, demonstrating its potential to inhibit HF induced erosion of the LiMn2O4 electrode and reduce interfacial impedance (Huang et al., 2016).
Chemical Synthesis and Reactivity
The reactivity and catalysis of the transesterification of ethylene and alkyl acrylate copolymers have been studied to understand the mechanism and rate constants of reactions in various conditions. This research provides insights into the influence of chemical structure on reactivity and offers a foundational understanding of the process for applications in chemical synthesis and industrial processes (Hu & Lambla, 1994).
Propiedades
IUPAC Name |
ethyl 3-[(4,4-difluorocyclohexyl)carbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O3/c1-2-19-10(17)5-8-15-11(18)16-9-3-6-12(13,14)7-4-9/h9H,2-8H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEKRGUSSWLYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2646462.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2646463.png)
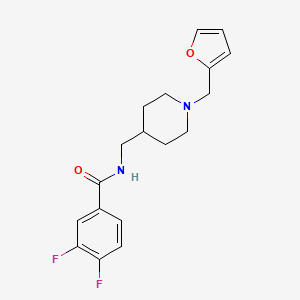
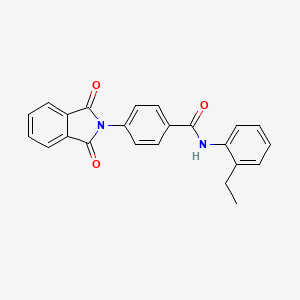
![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646468.png)
![2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid](/img/structure/B2646470.png)
![(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B2646472.png)
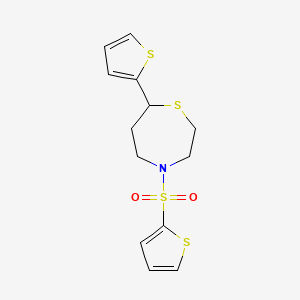
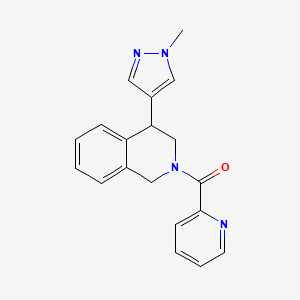
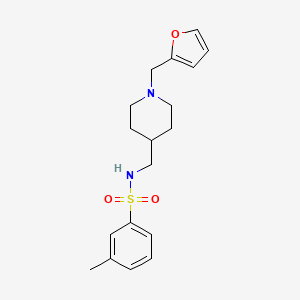
![2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2646482.png)
![4-(2-Hydroxyethyl)-N-[phenyl(phenylimino)methyl]piperazine-1-carbothioamide](/img/structure/B2646483.png)
